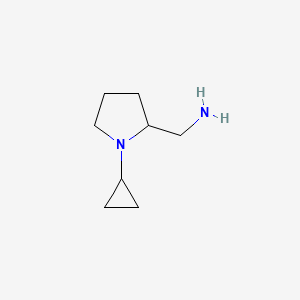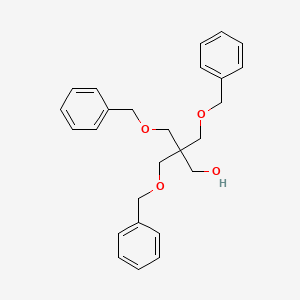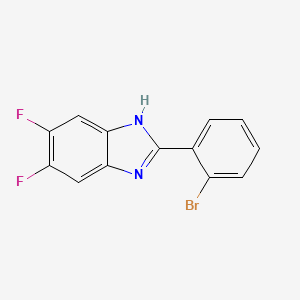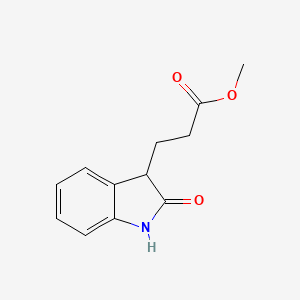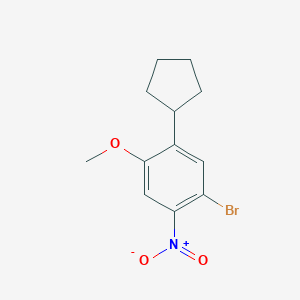![molecular formula C21H17BrN4O3S B8390803 2-[(6-bromo-1,3-benzodioxol-5-yl)thio]-1-[(4-methoxyphenyl)methyl]-1H-Imidazo[4,5-c]pyridin-4-amine](/img/structure/B8390803.png)
2-[(6-bromo-1,3-benzodioxol-5-yl)thio]-1-[(4-methoxyphenyl)methyl]-1H-Imidazo[4,5-c]pyridin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(6-bromo-1,3-benzodioxol-5-yl)thio]-1-[(4-methoxyphenyl)methyl]-1H-Imidazo[4,5-c]pyridin-4-amine is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a bromobenzo dioxolyl group, a methoxybenzyl group, and an imidazopyridinylamine core, making it an interesting subject for scientific research.
準備方法
The synthesis of 2-[(6-bromo-1,3-benzodioxol-5-yl)thio]-1-[(4-methoxyphenyl)methyl]-1H-Imidazo[4,5-c]pyridin-4-amine typically involves multiple steps, starting from readily available starting materials. The synthetic route may include:
Formation of the Bromobenzo Dioxolyl Group: This step involves the bromination of benzo dioxole using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Synthesis of the Imidazopyridinylamine Core: This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminopyridine and an aldehyde or ketone.
Attachment of the Methoxybenzyl Group: This step may involve a nucleophilic substitution reaction where the methoxybenzyl group is introduced to the imidazopyridinylamine core.
Final Assembly: The final step involves the coupling of the bromobenzo dioxolyl group with the imidazopyridinylamine core, possibly through a thiol-ene reaction or other suitable coupling reactions.
Industrial production methods would likely optimize these steps for scalability, yield, and cost-effectiveness, potentially using automated synthesis techniques and continuous flow reactors.
化学反応の分析
2-[(6-bromo-1,3-benzodioxol-5-yl)thio]-1-[(4-methoxyphenyl)methyl]-1H-Imidazo[4,5-c]pyridin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can reduce certain functional groups within the compound.
Substitution: The bromine atom in the bromobenzo dioxolyl group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck reactions to form more complex structures.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper), and specific temperature and pressure conditions.
科学的研究の応用
2-[(6-bromo-1,3-benzodioxol-5-yl)thio]-1-[(4-methoxyphenyl)methyl]-1H-Imidazo[4,5-c]pyridin-4-amine has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: It may be studied for its potential biological activities, such as enzyme inhibition or receptor binding, making it a candidate for drug discovery.
Medicine: The compound could be explored for its therapeutic potential, including anti-cancer, anti-inflammatory, or antimicrobial properties.
Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique structural features.
作用機序
The mechanism of action of 2-[(6-bromo-1,3-benzodioxol-5-yl)thio]-1-[(4-methoxyphenyl)methyl]-1H-Imidazo[4,5-c]pyridin-4-amine depends on its specific interactions with molecular targets. These may include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their catalytic activity.
Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.
Pathway Modulation: The compound could influence various biochemical pathways, leading to changes in cellular metabolism, proliferation, or apoptosis.
類似化合物との比較
Similar compounds to 2-[(6-bromo-1,3-benzodioxol-5-yl)thio]-1-[(4-methoxyphenyl)methyl]-1H-Imidazo[4,5-c]pyridin-4-amine include:
2-(6-Chlorobenzo[1,3]dioxol-5-ylsulfanyl)-1-(4-methoxybenzyl)-1H-imidazo[4,5-c]pyridin-4-ylamine: This compound has a chlorine atom instead of bromine, which may affect its reactivity and biological activity.
2-(6-Bromobenzo[1,3]dioxol-5-ylsulfanyl)-1-(4-methylbenzyl)-1H-imidazo[4,5-c]pyridin-4-ylamine: The presence of a methyl group instead of a methoxy group can influence the compound’s properties.
2-(6-Bromobenzo[1,3]dioxol-5-ylsulfanyl)-1-(4-hydroxybenzyl)-1H-imidazo[4,5-c]pyridin-4-ylamine: The hydroxy group may enhance the compound’s solubility and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties.
特性
分子式 |
C21H17BrN4O3S |
|---|---|
分子量 |
485.4 g/mol |
IUPAC名 |
2-[(6-bromo-1,3-benzodioxol-5-yl)sulfanyl]-1-[(4-methoxyphenyl)methyl]imidazo[4,5-c]pyridin-4-amine |
InChI |
InChI=1S/C21H17BrN4O3S/c1-27-13-4-2-12(3-5-13)10-26-15-6-7-24-20(23)19(15)25-21(26)30-18-9-17-16(8-14(18)22)28-11-29-17/h2-9H,10-11H2,1H3,(H2,23,24) |
InChIキー |
YFHOJUSTMXSTFI-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)CN2C3=C(C(=NC=C3)N)N=C2SC4=C(C=C5C(=C4)OCO5)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


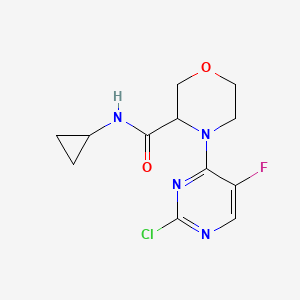

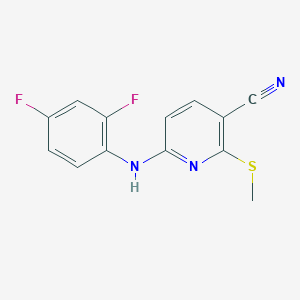
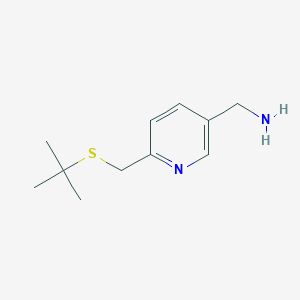

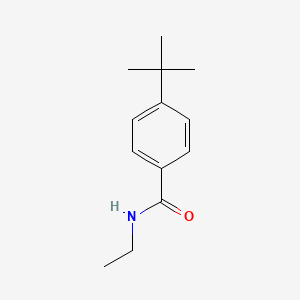
![Racemic 2-((2-bromophenyl)sulfonyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B8390762.png)
